molecular formula C11H10N2O3 B172484 ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate CAS No. 36818-07-2

ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Cat. No.: B172484
CAS No.: 36818-07-2
M. Wt: 218.21 g/mol
InChI Key: MIIFHRBUBUHJMC-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate (CAS: 36818-07-2) is a heterocyclic compound featuring a quinoxaline backbone with a ketone group at position 3 and an ethyl ester moiety at position 2. Quinoxaline derivatives are widely studied due to their biological relevance, particularly in medicinal chemistry as kinase inhibitors and intermediates for agrochemicals . This compound is synthesized via condensation reactions involving diethyl oxomalonate and substituted phenylenediamines under acidic conditions, as demonstrated in its scalable synthesis (e.g., 54% yield for chlorinated derivatives) .

Properties

IUPAC Name

ethyl 3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFHRBUBUHJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289987
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36818-07-2
Record name 36818-07-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Oxidation-Condensation Protocol

A modified protocol derived from US4450271A employs diethyl tartrate as the glyoxylate precursor. Sodium periodate (NaIO4\text{NaIO}_4) oxidizes the tartrate in situ, generating ethyl glyoxylate, which subsequently reacts with o-phenylenediamine:

Diethyl tartrate+NaIO4Ethyl glyoxylateo-phenylenediamineEthyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate\text{Diethyl tartrate} + \text{NaIO}_4 \rightarrow \text{Ethyl glyoxylate} \xrightarrow{\text{o-phenylenediamine}} \text{Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate}

Typical Procedure :

  • Oxidation : Diethyl tartrate (52.4 g, 0.25 mol) and sodium periodate (42.8 g, 0.2 mol) are stirred in water (500 mL) at 25°C for 1 hour.

  • pH Adjustment : The mixture is neutralized to pH 6–7 using 1 M NaOH.

  • Condensation : o-Phenylenediamine (43.2 g, 0.4 mol) is added, and the reaction is heated to 50°C for 15 minutes.

  • Workup : The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the product (95% purity by HPLC).

Key Parameters :

FactorOptimal ConditionDeviation Impact
pH6–7<6: Incomplete condensation; >7: Side reactions
Temperature50°CHigher temps degrade glyoxylate
Oxidant Stoichiometry0.8 eq NaIO₄Excess oxidant lowers yield

This method achieves yields of 67–72% with >97% purity, avoiding the autoxidation issues associated with isolated glyoxylates.

Post-Functionalization of Quinoxaline Scaffolds

Oxidation of Ethyl 3,4-Dihydro-2-quinoxalinecarboxylate

Introducing the 3-oxo group via oxidation is theorized using agents like Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or KMnO₄ :

Ethyl 3,4-dihydro-2-quinoxalinecarboxylateH2SO4CrO3Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate\text{Ethyl 3,4-dihydro-2-quinoxalinecarboxylate} \xrightarrow[\text{H}2\text{SO}4]{\text{CrO}_3} \text{this compound}

Challenges :

  • Over-oxidation to quinoxaline-2,3-diones.

  • Requires strict temperature control (0–5°C).

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : ν\nu 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

  • ¹H NMR (400 MHz, DMSO-d6d_6) : δ 1.35 (t, J=7.1J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J=7.1J = 7.1 Hz, 2H, OCH₂), 7.45–7.89 (m, 4H, aromatic).

  • MS (ESI+) : m/z 219.1 [M+H]⁺.

Purity Assessment :

MethodConditionResult
HPLCC18, MeOH/H₂O (70:30)97.2%
Melting Point268–269°C

Industrial-Scale Considerations

Process Economics :

StepCost DriverMitigation Strategy
OxidationNaIO₄ consumptionCatalytic recycling
NeutralizationNaOH usagepH-stat automation
CrystallizationEthanol volumeSolvent recovery systems

Safety Profile :

  • o-Phenylenediamine: Toxic (LD₅₀ oral rat = 1070 mg/kg); requires PPE.

  • Sodium periodate: Oxidizer; incompatible with organics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylate derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoxaline-2,3-dicarboxylate derivatives.

    Reduction: Ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate serves as a building block for synthesizing more complex quinoxaline derivatives. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens.
  • Anticancer Potential: The compound has been evaluated for its antiproliferative effects against human leukemia cell lines. For instance, derivatives of quinoxaline have demonstrated cytotoxic activity against HL60 and K562 cells, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

Ongoing research is focused on the therapeutic potential of this compound:

  • Protein-Protein Interactions: It has been identified as a modulator of specific protein-protein interactions (PPIs), which are crucial in cellular processes and disease mechanisms .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into their functions and potential drug development targets .

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of ethyl derivatives of quinoxaline against leukemia cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research has highlighted the antimicrobial properties of this compound against bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Ethyl 6,7-Dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylateContains chloro substituentsEnhanced biological activity due to halogen effects
Ethyl 5-methylquinoxaline-2-carboxylateMethyl group at position 5Altered electronic properties affecting reactivity
Ethyl 2-aminoquinoxalinecarboxylateAmino group at position 2Increased solubility and potential for hydrogen bonding

This table illustrates how structural modifications influence the biological activity and reactivity of quinoxaline derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and chemical properties of quinoxaline derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Yield (%) Application Reference
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate 36818-07-2 C11H10N2O3 218.21 None - Intermediate, Pharmaceuticals
Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate - C11H9ClN2O3 252.65 Cl at position 6 32 Dual Pim-1/2 kinase inhibitors
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate - C11H9ClN2O3 252.65 Cl at position 7 54 Dual Pim-1/2 kinase inhibitors
Ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate 1112126-68-7 C18H15ClN2O4 358.78 Cl at 8, 4-methoxyphenyl at 4 - Herbicide intermediate (Fenquinotrione precursor)
3-Hydroxy-2-quinoxalinecarboxylic acid 120-93-4 C9H6N2O3 190.16 Hydroxyl at 3, carboxylic acid at 2 - Chelating agent, precursor

Key Observations:

  • Chlorination Effects: The introduction of chlorine at positions 6 or 7 increases molecular weight and lipophilicity, enhancing kinase inhibition potency. Notably, the 7-chloro derivative achieves a higher synthetic yield (54%) than the 6-chloro analogue (32%), likely due to steric and electronic factors during cyclization .
  • Substituent Diversity: Adding a 4-methoxyphenyl group at position 4 (as in the Fenquinotrione intermediate) significantly alters the application profile, shifting from kinase inhibition to herbicidal activity .
  • Acid vs.

Biological Activity

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate (CAS No. 36818-07-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 36818-07-2
  • MDL Number : MFCD00459589

Biological Activity Overview

This compound belongs to the quinoxaline family, known for their extensive pharmacological properties. The compound exhibits:

  • Antimicrobial Activity :
    • Quinoxaline derivatives have shown significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, this compound has been noted for its potential in combating resistant bacterial strains .
  • Antitumor Effects :
    • Research indicates that this compound can induce apoptosis in cancer cells, particularly breast adenocarcinoma cells (MCF-7 and MDA-MB-231). Studies have demonstrated that it downregulates anti-apoptotic proteins such as BCL2 and HIF1α, leading to increased cancer cell death at submicromolar concentrations .
  • Antiparasitic Properties :
    • Some derivatives of quinoxalines have been explored for their activity against parasitic infections, suggesting that this compound may also possess similar properties .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Cell Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those mediated by NF-kB and AP-1 transcription factors.
  • Induction of Apoptosis : By modulating the expression of critical apoptotic regulators, the compound promotes programmed cell death in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains; potential against resistant strains
AntitumorInduces apoptosis in MCF-7 and MDA-MB-231 cells; downregulates BCL2 and HIF1α
AntiparasiticPotential activity against parasitic infections; further studies needed

Case Study: Antitumor Activity

A study conducted by Monge et al. (1995) demonstrated that derivatives of quinoxaline compounds exhibited high antiproliferative activity against breast cancer cell lines under hypoxic conditions. The structural modifications significantly influenced their cytotoxicity profiles .

Q & A

Basic: What are the standard synthetic routes for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 3,4-diaminoquinoxaline derivatives with ethyl glyoxylate or ketoesters in absolute ethanol under acidic or neutral conditions. For example, details a procedure where quinoxaline precursors are reacted with aromatic aldehydes in ethanol under reflux for 2 hours, followed by recrystallization from dimethylformamide (DMF) to yield pure crystals . Optimization of reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMF) can influence yield and purity.

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography ( ): Resolve bond angles, dihedral angles, and intermolecular interactions (e.g., weak C–H···O hydrogen bonds). For example, highlights a crystal structure with a fused bicyclic system and a triazole ring, confirmed via X-ray diffraction .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., ethyl ester protons at ~1.3 ppm and 4.3 ppm) and carbonyl carbons (~165–170 ppm).
  • Mass spectrometry : Confirm molecular weight (218.21 g/mol, per ) and fragmentation patterns .

Basic: How to ensure compound stability during storage?

Methodological Answer:

  • Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C.
  • Avoid moisture and humidity due to potential ester hydrolysis ( recommend dry, ventilated storage) .
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically to detect degradation products.

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

Methodological Answer:

  • Reproduce synthesis : Ensure identical reaction conditions (solvent, catalyst, temperature) to the original study. For example, melting point discrepancies (e.g., 178.7°C in vs. other sources) may arise from polymorphic forms or impurities .
  • Cross-validate techniques : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to confirm functional groups.
  • Consult crystallographic data ( ): Compare experimental X-ray structures with computational models (e.g., DFT-optimized geometries) .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Use high-boiling solvents (e.g., DMF or toluene) for reflux reactions to improve solubility and reduce side products ( ) .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization.
  • Workup procedures : Employ gradient recrystallization (e.g., ethanol to hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.

Advanced: How to evaluate its potential as a dual EGFR/COX-2 inhibitor?

Methodological Answer:

  • Molecular docking ( ): Dock the compound into EGFR (PDB: 1M17) and COX-2 (PDB: 3LN1) active sites using software like AutoDock Vina. Focus on hydrogen bonding with key residues (e.g., EGFR’s Thr790 or COX-2’s Tyr385) .
  • In vitro assays :
    • EGFR inhibition : Measure IC50_{50} via kinase activity assays using ATP-competitive ELISA.
    • COX-2 selectivity : Use a COX fluorescent inhibitor screening assay to compare inhibition against COX-1/COX-2 isoforms.

Advanced: How does substituent variation on the quinoxaline core affect bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (e.g., –OCH3_3) groups at the 6- or 7-positions.
  • Pharmacokinetic profiling : Assess solubility (logP = 1.34, ) and metabolic stability using hepatic microsome assays .
  • In silico ADMET prediction : Use tools like SwissADME to predict blood-brain barrier permeability or CYP450 interactions.

Advanced: How to address discrepancies in reported LogP or solubility values?

Methodological Answer:

  • Experimental validation : Perform shake-flask assays (octanol/water partitioning) for LogP and equilibrium solubility measurements in PBS (pH 7.4).
  • Control variables : Ensure consistent temperature (25°C) and ionic strength. reports a LogP of 4.66, but batch-to-batch variability in purity (e.g., 95% in ) may affect results .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ( recommends local exhaust ventilation) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ( ) .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours.
  • Analytical monitoring : Use UPLC-PDA to quantify degradation products and identify hydrolysis pathways (e.g., ester cleavage to carboxylic acid).
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
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ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

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